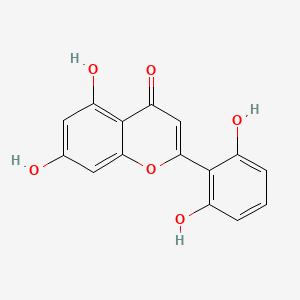

5,7,2',6'-Tetrahydroxyflavone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2,6-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-7-4-10(19)15-11(20)6-13(21-12(15)5-7)14-8(17)2-1-3-9(14)18/h1-6,16-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXXUIYFPVIHDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40231750 | |

| Record name | 4H-1-Benzopyran-4-one, 2-(2,6-dihydroxyphenyl)-5,7-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82475-00-1 | |

| Record name | 4H-1-Benzopyran-4-one, 2-(2,6-dihydroxyphenyl)-5,7-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082475001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(2,6-dihydroxyphenyl)-5,7-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,7,2',6'-Tetrahydroxyflavone: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,2',6'-Tetrahydroxyflavone is a naturally occurring flavonoid that has garnered scientific interest due to its biological activities, notably its inhibitory effect on cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its interaction with the CYP3A4 enzyme.

Natural Sources

The primary documented natural source of this compound is the root of Scutellaria baicalensis Georgi (Lamiaceae), commonly known as Baikal skullcap or Chinese skullcap.[1][2][3] This plant has a long history of use in traditional Chinese medicine. While other flavonoids are more abundant in Scutellaria baicalensis, it remains the most significant reported source of this compound.

Quantitative Data

Specific quantitative data on the yield or concentration of this compound from Scutellaria baicalensis is not extensively reported in the available scientific literature. However, studies on the flavonoid content of Scutellaria baicalensis provide context on the yields of related compounds. For instance, the total flavonoid content in the roots can be significant, with baicalin, wogonoside, and baicalein (B1667712) being the most abundant.[4][5] The yield of total flavonoids can vary depending on the extraction method, with Soxhlet extraction using methanol (B129727) yielding up to 13.06%.[4]

| Compound Class | Plant Part | Extraction Method | Typical Yield | Reference |

| Total Flavonoids | Root | Methanol Soxhlet Extraction | ~13.06% | [4] |

| Baicalin | Root | Not Specified | Major Component | [4][5] |

| Wogonoside | Root | Not Specified | Major Component | [4] |

| Baicalein | Root | Not Specified | Major Component | [4] |

Table 1: Quantitative Data for Flavonoid Content in Scutellaria baicalensis

Isolation Methods

The isolation of this compound from Scutellaria baicalensis follows a general workflow for the separation of flavonoids from plant material. This multi-step process involves solvent extraction, liquid-liquid partitioning, and chromatographic purification.

Experimental Workflow

Caption: Generalized workflow for the isolation of this compound.

Detailed Experimental Protocols

1. Plant Material Preparation and Extraction:

-

Plant Material: Dried roots of Scutellaria baicalensis are ground into a fine powder (20-40 mesh) to increase the surface area for extraction.

-

Extraction: The powdered root material is extracted exhaustively with methanol at room temperature. A typical ratio is 1:10 (w/v) of plant material to solvent, repeated three times to ensure complete extraction.[6] Maceration with occasional stirring or ultrasonication can be employed to enhance extraction efficiency.

-

Concentration: The combined methanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude methanolic extract.

2. Fractionation by Liquid-Liquid Partitioning:

-

The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity.

-

n-Hexane: The aqueous suspension is first partitioned with n-hexane to remove non-polar compounds such as lipids and chlorophyll.

-

Ethyl Acetate: The remaining aqueous layer is then partitioned with ethyl acetate. Flavonoids, including this compound, typically exhibit good solubility in this fraction.

-

n-Butanol: A final partitioning with n-butanol can be performed to isolate more polar glycosylated flavonoids.

-

The ethyl acetate fraction is collected and concentrated to dryness.

3. Chromatographic Purification:

-

Silica Gel Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica gel.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent like n-hexane or chloroform (B151607) and gradually increasing the polarity with the addition of ethyl acetate and/or methanol.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with this compound are further purified by preparative HPLC.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, is a typical mobile phase.

-

The peak corresponding to this compound is collected, and the solvent is removed to yield the purified compound. Purity is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

-

Signaling Pathway Interaction: CYP3A4 Inhibition

This compound is a known inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, with a reported IC50 value of 7.8 μM.[7] CYP3A4 is a major enzyme in the liver and intestines responsible for the metabolism of a large number of therapeutic drugs. Inhibition of CYP3A4 can lead to significant drug-drug interactions, altering the pharmacokinetics and potentially leading to toxicity of co-administered drugs.

The mechanism of CYP3A4 inhibition by flavonoids can be complex, involving competitive, non-competitive, or mechanism-based inhibition.[8][9][10] In many cases, flavonoids interact with the active site of the enzyme, preventing the substrate from binding.

Caption: Proposed mechanism of CYP3A4 inhibition by this compound.

Conclusion

This compound is a flavonoid of significant interest, primarily sourced from the roots of Scutellaria baicalensis. While specific yield data for this compound is limited, established phytochemical isolation techniques provide a clear pathway for its purification for research purposes. Its notable inhibitory activity against CYP3A4 underscores the importance of understanding the interactions of natural products with drug-metabolizing enzymes in the context of drug development and clinical practice. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

References

- 1. pinellinutraceuticals.com [pinellinutraceuticals.com]

- 2. A comprehensive review on phytochemistry, pharmacology, and flavonoid biosynthesis of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Study of the Flavonoid Content in Radix Scutellaria from Different Cultivation Areas in China - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Flavonoid Components of Scutellaria baicalensis: Biopharmaceutical Properties and their Improvement using Nanoformulation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Anti-Inflammatory and Antioxidant Constituents from Scutellaria baicalensis Using LC-MS Coupled with a Bioassay Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How Plant Polyhydroxy Flavonoids Can Hinder the Metabolism of Cytochrome 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Inhibitory Effect of Flavonoid Aglycones on the Metabolic Activity of CYP3A4 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

synthesis and characterization of 5,7,2',6'-Tetrahydroxyflavone

An In-depth Technical Guide to the Synthesis and Characterization of 5,7,2',6'-Tetrahydroxyflavone

Introduction

Flavonoids are a vast and diverse class of polyphenolic secondary metabolites ubiquitously found in plants. Their characteristic C6-C3-C6 carbon skeleton forms the basis for various subclasses, including flavones, flavonols, flavanones, and isoflavones. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their wide range of biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.[1] this compound is a specific flavone (B191248) that has been identified in plant species and is noted for its biological activities, including the inhibition of key metabolic enzymes.

This technical guide provides a comprehensive overview of the chemical synthesis and detailed characterization of this compound. It includes established experimental protocols, tabulated analytical data for easy reference, and visualizations of the synthetic and biological pathways.

Chemical Synthesis

The synthesis of this compound is typically achieved through a well-established route for flavone synthesis, which involves two primary steps: a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an oxidative cyclization to yield the final flavone structure.[2][3]

The retrosynthetic analysis begins with the target flavone and disconnects the heterocyclic C-ring. This reveals the key intermediate, a 2'-hydroxychalcone, which is in turn synthesized from two commercially available precursors: a substituted acetophenone (B1666503) (for the A-ring) and a substituted benzaldehyde (B42025) (for the B-ring). For this compound, the required precursors are 2',4',6'-trihydroxyacetophenone (B23981) and 2,6-dihydroxybenzaldehyde (B146741).

Experimental Protocols

Step 1: Synthesis of 2',2,4',6,6'-Pentahydroxychalcone (Claisen-Schmidt Condensation)

This procedure involves the base-catalyzed condensation of 2',4',6'-trihydroxyacetophenone with 2,6-dihydroxybenzaldehyde.[4][5]

-

Reaction Setup: In a round-bottom flask, dissolve 2',4',6'-trihydroxyacetophenone (1 equivalent) and 2,6-dihydroxybenzaldehyde (1.1 equivalents) in ethanol (B145695) or methanol (B129727).

-

Catalyst Addition: Cool the mixture in an ice bath. Slowly add an aqueous solution of a strong base, such as potassium hydroxide (B78521) (KOH, 3-4 equivalents), dropwise with continuous stirring. The reaction mixture will typically develop a deep red or orange color.

-

Reaction Execution: Allow the mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker of ice-cold water. Acidify the solution to a pH of ~2-3 using dilute hydrochloric acid (HCl) to precipitate the chalcone product.

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. The crude chalcone can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound (Oxidative Cyclization)

This step converts the chalcone intermediate into the final flavone using an oxidizing agent, commonly iodine in dimethyl sulfoxide (B87167) (DMSO).[6]

-

Reaction Setup: Dissolve the purified 2',2,4',6,6'-pentahydroxychalcone (1 equivalent) in anhydrous DMSO in a round-bottom flask.

-

Reagent Addition: Add a catalytic amount of iodine (I₂, ~0.1 equivalents).

-

Reaction Execution: Heat the reaction mixture to 120-140 °C and maintain for 3-5 hours, monitoring the reaction progress by TLC.[6]

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and quench by pouring it into an aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove excess iodine.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Purification: Concentrate the organic solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel to yield pure this compound.

Characterization and Data Presentation

The structural elucidation and confirmation of the synthesized this compound are performed using various spectroscopic and physical methods.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀O₆ | [7] |

| Molecular Weight | 286.24 g/mol | [7] |

| Appearance | Expected to be a yellow crystalline solid or powder | - |

| Solubility | Soluble in DMSO, methanol, ethanol; poorly soluble in water | - |

Spectroscopic Data

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural assignment of flavonoids. Although complete published data for this specific isomer is not widely available, its isolation and identification have been reported, confirming its structure through comparison with known spectral data.[8] The expected chemical shifts are based on analogous flavone structures.

Table 1: Predicted ¹H-NMR Spectral Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~6.8 - 7.0 | s |

| H-6 | ~6.2 - 6.3 | d |

| H-8 | ~6.4 - 6.5 | d |

| H-3', H-5' | ~6.5 - 6.6 | d |

| H-4' | ~7.2 - 7.3 | t |

| 5-OH | ~12.8 - 13.0 | s (br) |

| 7-OH, 2'-OH, 6'-OH | ~9.0 - 11.0 | s (br) |

Table 2: Predicted ¹³C-NMR Spectral Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~163 - 164 |

| C-3 | ~104 - 105 |

| C-4 | ~182 - 183 |

| C-4a | ~105 - 106 |

| C-5 | ~161 - 162 |

| C-6 | ~98 - 99 |

| C-7 | ~164 - 165 |

| C-8 | ~94 - 95 |

| C-8a | ~157 - 158 |

| C-1' | ~108 - 109 |

| C-2', C-6' | ~158 - 159 |

| C-3', C-5' | ~107 - 108 |

| C-4' | ~131 - 132 |

2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. Flavonoids typically fragment via Retro-Diels-Alder (RDA) reactions in the C-ring.[9]

Table 3: Predicted ESI-MS/MS Fragmentation Data (Negative Ion Mode)

| m/z (Negative Ion) | Ion Formula | Fragment Assignment | Reference |

| 285.0405 | [M-H]⁻ | Parent molecular ion | [9] |

| 257.0455 | [M-H-CO]⁻ | Loss of carbon monoxide from the C-ring | [9] |

| 151.0037 | [¹﹐³A-H]⁻ | RDA fragment corresponding to the dihydroxy A-ring | [9] |

| 133.0295 | [¹﹐³B]⁻ | RDA fragment corresponding to the dihydroxy B-ring | [9] |

3. UV-Visible Spectroscopy

The UV-Vis spectrum of flavones in methanol typically shows two major absorption bands, referred to as Band I and Band II.[10]

Table 4: Typical UV-Vis Absorption Data

| Band | Wavelength Range (λmax) | Origin of Absorption | Reference |

| Band I | 310 - 350 nm | B-ring cinnamoyl system (C=C conjugation with C=O) | [10] |

| Band II | 250 - 280 nm | A-ring benzoyl system | [10] |

Biological Activity: CYP3A4 Inhibition

This compound is a known inhibitor of hepatic testosterone (B1683101) 6β-hydroxylation, a reaction specifically mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, with a reported IC₅₀ value of 7.8 μM.

CYP3A4 is a critical enzyme in human drug metabolism, responsible for the oxidative biotransformation of approximately one-third of all clinically used drugs.[11] Inhibition of this enzyme can lead to significant drug-drug interactions. When a CYP3A4 substrate drug is co-administered with an inhibitor like this compound, the metabolism of the drug is slowed. This can lead to elevated plasma concentrations of the drug, potentially increasing its therapeutic effects but also raising the risk of toxicity.[12] The study of such interactions is vital for drug development and clinical pharmacology.

Conclusion

This technical guide has detailed the . The synthetic pathway, utilizing a Claisen-Schmidt condensation followed by oxidative cyclization, is a robust and adaptable method for producing this and related flavones. The characterization data, including NMR, MS, and UV-Vis spectroscopy, provide a clear analytical fingerprint for the compound's identification and purity assessment. Furthermore, its demonstrated inhibitory activity against the crucial metabolic enzyme CYP3A4 highlights its potential relevance in the fields of pharmacology and drug development, warranting further investigation into its therapeutic applications and potential for drug-drug interactions.

References

- 1. ajptonline.com [ajptonline.com]

- 2. iiste.org [iiste.org]

- 3. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 5,7,2',3'-Tetrahydroxyflavone | C15H10O6 | CID 5321864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medwinpublishers.com [medwinpublishers.com]

- 11. mdpi.com [mdpi.com]

- 12. How Plant Polyhydroxy Flavonoids Can Hinder the Metabolism of Cytochrome 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Vistas: A Technical Guide to the Bioactivity of 5,7,2',6'-Tetrahydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7,2',6'-Tetrahydroxyflavone, a naturally occurring flavonoid, presents a compelling profile for further investigation in drug discovery. This technical guide provides an in-depth analysis of its predicted and experimentally determined bioactivities, with a focus on in silico methodologies. This document outlines the core principles of bioactivity prediction, details relevant experimental protocols, and summarizes the current state of knowledge on this compound, offering a foundation for future research and development.

Introduction to this compound

Flavonoids are a diverse class of polyphenolic compounds found in various plants, known for their wide range of biological activities. This compound is a specific flavone (B191248) characterized by hydroxyl groups at the 5, 7, 2', and 6' positions of the flavone backbone. The unique arrangement of these hydroxyl groups is anticipated to significantly influence its pharmacokinetic profile and biological activity. While comprehensive experimental data on this specific flavone is limited, in silico approaches provide a powerful avenue for predicting its therapeutic potential.

In Silico Bioactivity Prediction: A Generalized Workflow

The prediction of a compound's biological activity using computational methods is a cornerstone of modern drug discovery. This approach, known as in silico analysis, allows for the rapid screening of compounds and the generation of hypotheses regarding their mechanism of action. A typical workflow for the in silico prediction of flavonoid bioactivity is outlined below.

Predicted and Known Bioactivities of this compound

While specific in silico studies on this compound are not widely published, its known interaction with Cytochrome P450 3A4 (CYP3A4) provides a solid starting point for understanding its bioactivity. Furthermore, by examining structurally similar flavonoids, we can infer other potential activities.

Enzyme Inhibition: Cytochrome P450 3A4

One of the key experimentally determined bioactivities of this compound is its inhibitory effect on CYP3A4.[1] CYP3A4 is a crucial enzyme in the metabolism of a vast number of drugs. Inhibition of this enzyme can lead to significant drug-drug interactions.

| Bioactivity | Target | Metric | Value | Reference |

| Enzyme Inhibition | CYP3A4 | IC50 | 7.8 µM | [1] |

Predicted Anti-Inflammatory Activity

Many flavonoids with a 5,7-dihydroxy substitution pattern exhibit anti-inflammatory properties. It is plausible that this compound shares this activity. The anti-inflammatory effects of flavonoids are often mediated through the downregulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). These pathways control the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines (e.g., TNF-α, IL-1β, IL-6).

Predicted Anticancer Activity

Flavonoids are widely studied for their potential anticancer effects. These effects are often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit cancer cell proliferation and migration. Trihydroxyflavones, for example, have shown activity against various cancer cell lines, including breast (MCF-7), lung (A549), and glioblastoma (U87).[2] Given its structure, this compound is a candidate for possessing similar anticancer properties.

In Silico Pharmacokinetic (ADMET) Profile

While a specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for this compound is not available, we can extrapolate potential characteristics from a closely related compound, 3,5,7,2',6'-pentahydroxyflavanone. In silico analysis of this compound suggests it has acceptable physicochemical properties and complies with major medicinal chemistry filters like Lipinski's rule of five.[3] It is predicted to have high plasma protein binding and to be a substrate and inhibitor of multiple CYP450 isoforms, including CYP1A2, CYP2D6, and CYP3A4.[3] Toxicological predictions indicate potential for moderate hepatotoxicity and genotoxicity.[3]

| ADMET Parameter | Predicted Value/Characteristic (for a similar compound) |

| Absorption | Low permeability |

| Distribution | High plasma protein binding (PPB = 95.2%) |

| Moderate unbound fraction (Fu = 6.9%) | |

| Metabolism | Substrate and inhibitor of CYP1A2, CYP2D6, CYP3A4 |

| Toxicity | Low predicted cardiotoxicity (hERG) |

| Moderate hepatotoxicity | |

| Potential for genotoxicity |

Data extrapolated from in silico predictions for 3,5,7,2',6'-pentahydroxyflavanone.[3]

Experimental Protocols

In Silico Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule (receptor), such as a protein.

-

Protein and Ligand Preparation:

-

Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Obtain the 3D structure of this compound and optimize its geometry.

-

-

Grid Generation:

-

Define a docking grid box that encompasses the active site of the target protein.

-

-

Docking Simulation:

-

Use docking software (e.g., AutoDock) to explore possible binding poses of the flavonoid within the defined grid.

-

The software calculates a binding energy score for each pose.

-

-

Analysis:

-

Analyze the top-ranked poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the flavonoid and the protein.

-

CYP3A4 Inhibition Assay (In Vitro)

This protocol describes a common method to experimentally determine the inhibitory effect of a compound on CYP3A4 activity.

-

Materials:

-

Human liver microsomes (containing CYP3A4)

-

This compound (test compound)

-

CYP3A4 substrate (e.g., testosterone (B1683101) or midazolam)

-

NADPH regenerating system (cofactor)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for HPLC analysis

-

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a microcentrifuge tube, combine the human liver microsomes, potassium phosphate buffer, and the test compound at various concentrations.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding the CYP3A4 substrate and the NADPH regenerating system.

-

Incubate at 37°C for a specific time (e.g., 10-30 minutes).

-

Terminate the reaction by adding cold acetonitrile.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant using HPLC or LC-MS/MS to quantify the formation of the metabolite.

-

-

Data Analysis:

-

Calculate the rate of metabolite formation at each concentration of the test compound.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Conclusion and Future Directions

The in silico prediction of the bioactivity of this compound, supported by its known inhibitory effect on CYP3A4, suggests that this compound is a promising candidate for further pharmacological investigation. Its potential anti-inflammatory and anticancer activities warrant exploration through dedicated in vitro and in vivo studies. Future research should focus on comprehensive in silico screening against a wider range of biological targets, followed by experimental validation of the most promising predictions. Detailed mechanistic studies will be crucial to elucidate the specific signaling pathways modulated by this flavonoid and to fully understand its therapeutic potential.

References

In-Depth Technical Guide: Preliminary Cytotoxicity of 5,7,2',6'-Tetrahydroxyflavone's Analogue, Scutellarein, on Cancer Cell Lines

Disclaimer: As of December 2025, publicly available research on the preliminary cytotoxicity of 5,7,2',6'-Tetrahydroxyflavone is exceptionally scarce. Therefore, this technical guide focuses on its close structural analogue, Scutellarein (B1681691) (5,7,2',4'-tetrahydroxyflavone) , a widely studied flavonoid with demonstrated anticancer properties. This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the existing data and methodologies related to Scutellarein's cytotoxic effects on various cancer cell lines.

Executive Summary

Scutellarein, a naturally occurring flavonoid, has emerged as a promising candidate in anticancer research. Extensive in vitro studies have demonstrated its ability to inhibit proliferation, induce apoptosis, and arrest the cell cycle in a variety of cancer cell lines. The cytotoxic effects of Scutellarein are attributed to its modulation of key cellular signaling pathways, including the PI3K/Akt, NF-κB, and ERK pathways. This guide consolidates the available quantitative data on its cytotoxicity, provides detailed experimental protocols for key assays, and visualizes the implicated signaling pathways and experimental workflows.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of Scutellarein across various human cancer cell lines.

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) | Assay Used |

| Human Leukemia | K562 | 6 | Not Specified | WTS-1 Assay[1] |

| Glioblastoma | U251 | 92.56 (µg/mL) | Not Specified | Not Specified[2] |

| Glioblastoma | M059K | 92.56 (µg/mL) | Not Specified | Not Specified[2] |

| Glioblastoma | SF-295 | 92.56 (µg/mL) | Not Specified | Not Specified[2] |

| Breast Cancer | MCF-7 | 0.7 - 65 | Not Specified | Not Specified[3] |

| Breast Cancer | Hs 578T | 0.7 - 65 | Not Specified | Not Specified[3] |

| Oral Squamous Carcinoma | KB | 25 - 125 (µg/mL) | 24 | MTT Assay[3] |

Note: Direct conversion of µg/mL to µM requires the molecular weight of Scutellarein (286.24 g/mol ). For example, 92.56 µg/mL is approximately 323.3 µM.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of Scutellarein's cytotoxicity.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Scutellarein (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete medium.[4] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of Scutellarein in culture medium. Remove the old medium from the wells and add 100 µL of the Scutellarein dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: After incubation, add 28 µL of 2 mg/mL MTT solution to each well.[4] Incubate for 1.5 to 4 hours at 37°C.[4][5]

-

Formazan (B1609692) Solubilization: Carefully remove the MTT solution. Add 130 µL of DMSO to each well to dissolve the formazan crystals.[4] Shake the plate on an orbital shaker for 15 minutes.[4]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[4][6]

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cancer cell lines

-

Scutellarein

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Scutellarein for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[7]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

Signaling Pathways and Visualizations

Scutellarein exerts its cytotoxic effects by modulating several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival and proliferation. Scutellarein has been shown to inhibit this pathway, leading to decreased cancer cell viability.

Caption: Scutellarein inhibits the PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway plays a key role in inflammation and cancer by promoting cell survival and proliferation. Scutellarein has been demonstrated to suppress the activation of this pathway.

Caption: Scutellarein suppresses NF-κB signaling by inhibiting IKK.

ERK Signaling Pathway

The ERK pathway is another critical signaling cascade that regulates cell growth and division. Scutellarein has been shown to inhibit the phosphorylation of key components in this pathway.

Caption: Scutellarein inhibits the EGFR/Raf/MEK/ERK signaling pathway.[8]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the preliminary cytotoxicity of a compound like Scutellarein.

Caption: General experimental workflow for cytotoxicity assessment.

Conclusion and Future Directions

The available evidence strongly suggests that Scutellarein, a close analogue of this compound, possesses significant cytotoxic activity against a range of cancer cell lines. Its mechanism of action involves the induction of apoptosis and the inhibition of key pro-survival signaling pathways. Future research should focus on several key areas:

-

In Vivo Studies: Translating the promising in vitro findings into animal models to assess efficacy, toxicity, and pharmacokinetic profiles.

-

Combination Therapies: Investigating the synergistic effects of Scutellarein with existing chemotherapeutic agents to potentially enhance efficacy and overcome drug resistance.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of Scutellarein, including this compound, to identify compounds with improved potency and selectivity.

-

Target Identification: Further elucidating the direct molecular targets of Scutellarein to gain a more precise understanding of its mechanism of action.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the anticancer potential of Scutellarein and related flavonoids. The detailed protocols and pathway visualizations serve as a valuable resource for designing and interpreting future studies in this promising area of oncology research.

References

- 1. Scutellarin exerts anticancer effects on human leukemia cells via induction of Sub-G1 cell cycle arrest, apoptosis and also inhibits migration and invasion by targeting Raf/MEK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. MTT (Assay protocol [protocols.io]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. benchchem.com [benchchem.com]

- 8. Inhibitory effects of scutellarein on proliferation of human lung cancer A549 cells through ERK and NFκB mediated by the EGFR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Potential of 5,7,2',6'-Tetrahydroxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Comprehensive literature searches did not yield specific quantitative in vitro antioxidant activity data (such as IC50 values for DPPH, ABTS, or FRAP assays) for 5,7,2',6'-Tetrahydroxyflavone. The information presented in this technical guide is based on the antioxidant potential of structurally similar flavonoids, including other tetrahydroxyflavones and trihydroxyflavones. This guide serves as a valuable resource for researchers by providing a comparative analysis, detailed experimental protocols, and insights into the potential mechanisms of action, thereby laying the groundwork for future investigations into the antioxidant properties of this compound.

Introduction

Flavonoids are a large class of polyphenolic compounds ubiquitously found in plants, renowned for their diverse pharmacological activities, including potent antioxidant effects. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases. This compound is a flavonoid whose antioxidant potential has not been extensively characterized. This technical guide aims to provide an in-depth overview of the potential in vitro antioxidant activity of this compound by examining the activities of structurally related flavonoids. This document details relevant experimental protocols, presents comparative quantitative data, and visualizes key signaling pathways and experimental workflows to facilitate further research in this area.

Quantitative Antioxidant Data of Structurally Similar Flavonoids

To provide a framework for understanding the potential antioxidant capacity of this compound, this section summarizes the in vitro antioxidant activity of several structurally related tri- and tetrahydroxyflavones. The data is presented in the following tables, showcasing their efficacy in various standard antioxidant assays.

Table 1: DPPH Radical Scavenging Activity of Structurally Similar Flavonoids

| Compound | Structure | DPPH Scavenging IC50 (µM) | Reference |

| Apigenin (5,7,4'-Trihydroxyflavone) | 4',5,7-trihydroxyflavone | 7.94 µg/mL (~29.4 µM) | [1] |

| Luteolin (5,7,3',4'-Tetrahydroxyflavone) | 3',4',5,7-tetrahydroxyflavone | 8.85 µg/mL (~30.9 µM) | [2][3] |

| Kaempferol (3,5,7,4'-Tetrahydroxyflavone) | 3,5,7,4'-tetrahydroxyflavone | 4.35 µg/mL (~15.2 µM) | [4] |

| Baicalein (B1667712) (5,6,7-Trihydroxyflavone) | 5,6,7-trihydroxyflavone | 27.21 µM | [5] |

| Scutellarein (B1681691) (5,6,7,4'-Tetrahydroxyflavone) | 5,6,7,4'-tetrahydroxyflavone | Lower than its glucuronidated derivative, scutellarin | [6] |

| Norartocarpetin (5,7,2',4'-Tetrahydroxyflavone) | 2',4',5,7-tetrahydroxyflavone | No specific value found |

Note: IC50 values can vary depending on experimental conditions.

Table 2: ABTS Radical Cation Scavenging Activity of Structurally Similar Flavonoids

| Compound | Structure | ABTS Scavenging IC50 (µM) | Reference |

| Apigenin (5,7,4'-Trihydroxyflavone) | 4',5,7-trihydroxyflavone | 344 µg/mL (~1273 µM) | [7] |

| Luteolin (5,7,3',4'-Tetrahydroxyflavone) | 3',4',5,7-tetrahydroxyflavone | No specific value found | |

| Kaempferol (3,5,7,4'-Tetrahydroxyflavone) | 3,5,7,4'-tetrahydroxyflavone | Higher quenching capacity than DPPH | [8] |

| Baicalein (5,6,7-Trihydroxyflavone) | 5,6,7-trihydroxyflavone | No specific value found | |

| Scutellarein (5,6,7,4'-Tetrahydroxyflavone) | 5,6,7,4'-tetrahydroxyflavone | Stronger than its glucuronidated derivative, scutellarin | [9] |

| Norartocarpetin (5,7,2',4'-Tetrahydroxyflavone) | 2',4',5,7-tetrahydroxyflavone | No specific value found |

Note: IC50 values can vary depending on experimental conditions.

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Structurally Similar Flavonoids

| Compound | Structure | FRAP Value | Reference |

| Apigenin (5,7,4'-Trihydroxyflavone) | 4',5,7-trihydroxyflavone | 133.26 ± 9.17 (at 1 mg/mL) | [7] |

| Luteolin (5,7,3',4'-Tetrahydroxyflavone) | 3',4',5,7-tetrahydroxyflavone | 573 µmol Fe²⁺/L | [10] |

| Kaempferol (3,5,7,4'-Tetrahydroxyflavone) | 3,5,7,4'-tetrahydroxyflavone | Strong, concentration-dependent | [11] |

| Baicalein (5,6,7-Trihydroxyflavone) | 5,6,7-trihydroxyflavone | Better than ascorbic acid and BHT | [12] |

| Scutellarein (5,6,7,4'-Tetrahydroxyflavone) | 5,6,7,4'-tetrahydroxyflavone | No specific value found | |

| Norartocarpetin (5,7,2',4'-Tetrahydroxyflavone) | 2',4',5,7-tetrahydroxyflavone | No specific value found |

Note: FRAP values are often expressed in different units and are concentration-dependent.

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays discussed in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (analytical grade)

-

Test compound (this compound or similar flavonoids)

-

Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

-

96-well microplate or quartz cuvettes

-

Microplate reader or UV-Vis spectrophotometer

-

Micropipettes

Procedure:

-

Preparation of DPPH solution: Prepare a fresh 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample preparation: Prepare a stock solution of the test compound in methanol and make serial dilutions to obtain a range of concentrations.

-

Assay:

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the test compound or positive control to the wells.

-

For the blank, add 100 µL of methanol instead of the sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the sample.

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically at approximately 734 nm.

Reagents and Equipment:

-

ABTS diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Methanol or Ethanol

-

Phosphate buffered saline (PBS)

-

Test compound

-

Positive control (e.g., Trolox)

-

96-well microplate or quartz cuvettes

-

Microplate reader or UV-Vis spectrophotometer

-

Micropipettes

Procedure:

-

Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Preparation of ABTS•+ working solution: Before use, dilute the stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample preparation: Prepare a stock solution of the test compound and make serial dilutions.

-

Assay:

-

In a 96-well plate, add 190 µL of the ABTS•+ working solution to each well.

-

Add 10 µL of the different concentrations of the test compound or positive control.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample to that of a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. The ferrous form produces an intense blue color, which is monitored spectrophotometrically at approximately 593 nm.

Reagents and Equipment:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

Test compound

-

Standard (e.g., FeSO₄·7H₂O or Trolox)

-

96-well microplate

-

Microplate reader

-

Water bath

Procedure:

-

Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Sample and standard preparation: Prepare a stock solution of the test compound and make serial dilutions. Prepare a standard curve using known concentrations of FeSO₄·7H₂O.

-

Assay:

-

In a 96-well plate, add 180 µL of the FRAP reagent to each well.

-

Add 20 µL of the different concentrations of the test compound or standard.

-

-

Incubation: Incubate the plate at 37°C for 4 minutes.

-

Measurement: Measure the absorbance at 593 nm.

Calculation: The antioxidant capacity is determined from the standard curve of Fe²⁺ and is typically expressed as µmol of Fe²⁺ equivalents per gram of sample or as Trolox equivalents.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a general workflow for evaluating the in vitro antioxidant potential of a compound using the DPPH, ABTS, and FRAP assays.

Caption: General workflow for in vitro antioxidant capacity assessment.

Nrf2 Signaling Pathway in Antioxidant Response

Flavonoids are known to modulate the Keap1-Nrf2 pathway, a key regulator of cellular antioxidant defenses. The following diagram illustrates this signaling cascade.

Caption: Modulation of the Nrf2 signaling pathway by flavonoids.

MAPK Signaling Pathway and Oxidative Stress

Mitogen-activated protein kinase (MAPK) signaling pathways are also involved in the cellular response to oxidative stress and can be modulated by flavonoids.

Caption: Flavonoid modulation of MAPK signaling in oxidative stress.

Conclusion

While direct experimental data on the in vitro antioxidant potential of this compound is currently lacking, the available information on structurally similar flavonoids provides a strong rationale for investigating its properties. The data presented for compounds such as apigenin, luteolin, kaempferol, and baicalein suggest that this compound is likely to possess significant radical scavenging and reducing capabilities. The detailed experimental protocols and visualized signaling pathways in this guide offer a solid foundation for researchers to embark on a thorough evaluation of this compound. Further studies are warranted to elucidate the specific antioxidant profile of this compound and to explore its potential as a therapeutic agent for conditions associated with oxidative stress.

References

- 1. researchgate.net [researchgate.net]

- 2. veterinarypaper.com [veterinarypaper.com]

- 3. redalyc.org [redalyc.org]

- 4. mdpi.com [mdpi.com]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. Antioxidant and Photoprotective Activity of Apigenin and Its Potassium Salt Derivative in Human Keratinocytes and Absorption in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and bio-activity evaluation of scutellarein as a potent agent for the therapy of ischemic cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Bio-Activity Evaluation of Scutellarein as a Potent Agent for the Therapy of Ischemic Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Purification and antioxidant activities of baicalin isolated from the root of huangqin (Scutellaria baicalensis gcorsi) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5,7,2',6'-Tetrahydroxyflavone In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays relevant to the biological activities of 5,7,2',6'-Tetrahydroxyflavone. This document includes detailed protocols for assessing its potential anticancer, anti-inflammatory, antioxidant, and enzyme-inhibiting properties.

Data Presentation

The following tables summarize quantitative data for this compound and related compounds in various in vitro assays.

Table 1: Enzyme Inhibition Activity

| Compound | Enzyme/Activity | Assay System | IC50 (µM) | Reference |

| This compound | Cytochrome P450 3A4 (CYP3A4) / Testosterone 6β-hydroxylation | Human liver microsomes | 7.8 | [1] |

Table 2: Anticancer Activity (Cytotoxicity)

| Compound | Cancer Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| 5-hydroxy-3′,4′,6,7-tetramethoxyflavone | U87MG, T98G | Glioblastoma | Trypan blue exclusion, Crystal violet staining | Not specified, but demonstrated reduced cell viability | [2] |

Table 3: Anti-inflammatory Activity

Note: The IC50 value for this compound regarding nitric oxide (NO) inhibition is not explicitly available. Data for a structurally similar compound is presented for reference.

| Compound | Cell Line | Activity | Assay | IC50 (µM) | Reference |

| 2',3',5,7-tetrahydroxyflavone | RAW 264.7 macrophages | Nitric Oxide (NO) Production Inhibition | Griess Assay | 19.7 | [3] |

Table 4: Antioxidant Activity

| Compound Class | Activity | Assay | IC50 Range (µM) | Reference |

| Trihydroxyflavones | DPPH Radical Scavenging | DPPH Assay | 20 - 55 |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cytochrome P450 (CYP3A4) Inhibition Assay

This protocol determines the inhibitory effect of this compound on CYP3A4 activity using a fluorescent probe substrate.

Materials:

-

Recombinant human CYP3A4 enzyme

-

CYP3A4 substrate (e.g., Luciferin-IPA)

-

NADPH regeneration system

-

This compound

-

Positive control inhibitor (e.g., Ketoconazole)

-

96-well microplates

-

Luminometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the test compound and the positive control.

-

In a 96-well plate, add the recombinant CYP3A4 enzyme to each well.

-

Add the various concentrations of this compound or the positive control to the wells. Include a vehicle control (solvent only).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the CYP3A4 substrate and the NADPH regeneration system to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and measure the luminescence using a plate reader.

-

Calculate the percentage of CYP3A4 inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Cell Viability (MTT) Assay for Anticancer Activity

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value from a dose-response curve.

Nitric Oxide (NO) Inhibition (Griess) Assay for Anti-inflammatory Activity

This assay measures the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants to assess the anti-inflammatory potential of this compound.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess reagent

-

Sodium nitrite standard

-

96-well plates

-

Microplate reader

Procedure:

-

Seed macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

-

Incubate the plate for 24 hours.

-

Collect the cell culture supernatant from each well.

-

In a new 96-well plate, mix the supernatant with the Griess reagent.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

-

Determine the IC50 value from a dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay evaluates the free radical scavenging capacity of this compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

This compound

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Methanol

-

96-well plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare serial dilutions of this compound and the positive control in methanol.

-

Add a specific volume of each dilution to the wells of a 96-well plate.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

-

Determine the IC50 value from a dose-response curve.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5,6,7,2'-Tetrahydroxyflavone | 3951-44-8 | XT161927 [biosynth.com]

Cell Culture Applications of 5,7,2',6'-Tetrahydroxyflavone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,2',6'-Tetrahydroxyflavone is a flavonoid, a class of polyphenolic compounds found in various plants. Flavonoids have garnered significant interest in biomedical research due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This document provides an overview of the potential cell culture applications of this compound, drawing parallels from structurally similar and well-studied flavonoids. Due to the limited specific research on this particular flavone, the provided protocols are based on established methodologies for evaluating the bioactivity of flavonoids in general. These notes are intended to serve as a foundational guide for researchers initiating studies on this compound.

Potential Applications and Underlying Mechanisms

Based on the activities of analogous flavonoid structures, this compound is hypothesized to exhibit the following biological effects:

-

Anticancer Activity: Many flavonoids have been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and arrest the cell cycle. The underlying mechanisms often involve the modulation of key signaling pathways such as PI3K/Akt and the regulation of apoptosis-related proteins. For instance, the structurally related 5,7,2,5-tetrahydroxy-8,6-dimethoxyflavone has been shown to exhibit anti-cancer effects on gastric cancer cells by promoting apoptosis and arresting the cell cycle.[1] It also down-regulates the PI3K/AKT signaling pathway.[1]

-

Anti-inflammatory Effects: Flavonoids are known to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is often achieved through the downregulation of signaling pathways like NF-κB and MAPK, which are central to the inflammatory response.

-

Neuroprotective Properties: Several flavonoids have demonstrated neuroprotective effects in various in vitro and in vivo models. Their ability to combat oxidative stress and inflammation, key contributors to neurodegenerative diseases, underlies this potential.

Data Presentation: A Template for Quantifying Bioactivity

Due to the absence of specific quantitative data for this compound in the current literature, the following tables are provided as templates for researchers to structure their experimental findings. Data for structurally similar flavonoids are included for reference.

Table 1: Anticancer Activity of Structurally Similar Flavonoids

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 5,7,2,5-tetrahydroxy-8,6-dimethoxyflavone | MKN28 (Gastric Cancer) | MTT | Not Specified | [1] |

| 5,7,2,5-tetrahydroxy-8,6-dimethoxyflavone | MKN45 (Gastric Cancer) | MTT | Not Specified | [1] |

| 5-Hydroxy-3',4',6,7-tetramethoxyflavone | U87MG (Glioblastoma) | Trypan Blue | Not Specified | |

| 5-Hydroxy-3',4',6,7-tetramethoxyflavone | T98G (Glioblastoma) | Trypan Blue | Not Specified |

Table 2: Anti-inflammatory Activity of Structurally Similar Flavonoids

| Compound | Cell Line | Assay | Effect | Reference |

| 5,6,7,8-Tetrahydroxyflavone | Not Specified (in vivo) | ELISA | Decreased TNF-α, IL-1β, IL-6 | [2] |

| 5,6-dihydroxyflavone | RAW 264.7 | Griess Assay | IC50 for NO inhibition: 11.55 µM |

Experimental Protocols

The following are detailed protocols for key experiments to assess the bioactivity of this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Target cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Target cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

6-well plates

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend cells in the provided binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate.

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess Reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway Analysis and Visualization

The biological effects of flavonoids are often mediated through the modulation of intracellular signaling pathways. Western blotting is a key technique to investigate these effects.

Western Blotting Protocol to Analyze PI3K/Akt and NF-κB Pathways:

-

Cell Treatment and Lysis: Treat cells with this compound and/or an appropriate stimulus (e.g., a growth factor for PI3K/Akt, LPS for NF-κB). Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for key proteins in the pathway of interest (e.g., phospho-Akt, Akt, phospho-p65, p65, IκBα).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the effect of the compound on protein expression and phosphorylation.

Visualization of Signaling Pathways with Graphviz (DOT language)

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound, based on the known actions of similar flavonoids.

Caption: Potential inhibition of the PI3K/Akt pathway by this compound, leading to reduced cell proliferation and induced apoptosis.

Caption: Hypothesized anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

Conclusion

While direct experimental evidence for the cell culture applications of this compound is currently scarce, its chemical structure suggests a strong potential for anticancer, anti-inflammatory, and neuroprotective activities. The protocols and conceptual frameworks provided in this document offer a comprehensive starting point for researchers to investigate the biological effects and mechanisms of action of this promising natural compound. Further research is warranted to elucidate its specific cellular targets and to validate its therapeutic potential.

References

Application Note: Quantification of 5,7,2',6'-Tetrahydroxyflavone using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,2',6'-Tetrahydroxyflavone is a naturally occurring flavonoid that has garnered interest for its potential biological activities.[1] Accurate and precise quantification of this compound is essential for quality control of natural products, pharmacokinetic studies, and various research applications. This application note provides a comprehensive protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is based on established principles for flavonoid analysis and includes a detailed procedure for method validation.[2]

Proposed HPLC Method

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.

2.1. Chromatographic Conditions

The following conditions are proposed as a starting point for the separation and quantification of this compound. Optimization may be required depending on the sample matrix.

| Parameter | Recommended Condition |

| HPLC System | Any standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or PDA detector. |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile[4][5] |

| Gradient Elution | 0-5 min: 10% B5-25 min: 10-50% B25-30 min: 50-90% B30-35 min: 90% B (hold)35-36 min: 90-10% B36-40 min: 10% B (hold) |

| Flow Rate | 1.0 mL/min.[6] |

| Column Temperature | 30°C. |

| Detection Wavelength | Determined by UV scan (typically 240-400 nm). A starting wavelength of 265 nm or 350 nm is recommended.[7][8] |

| Injection Volume | 10 µL. |

| Run Time | Approximately 40 minutes. |

Experimental Protocols

3.1. Reagents and Standards

-

Acetonitrile (ACN): HPLC grade

-

Water: Deionized or HPLC grade

-

Formic Acid: Analytical grade

-

Methanol (B129727): HPLC grade

-

This compound Reference Standard: Purity >98%

3.2. Standard Solution Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution. Store this solution at 4°C, protected from light.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for the calibration curve (e.g., 1 µg/mL to 100 µg/mL).

3.3. Sample Preparation (General Procedure for Plant Material)

-

Extraction: Accurately weigh a known amount of the homogenized and dried sample (e.g., 1 gram of powdered plant material). Add a suitable volume of methanol (e.g., 20 mL) and extract using sonication for 30 minutes or maceration for 24 hours.[9]

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet solid material.

-

Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection into the HPLC system.[10]

3.4. Method Validation Protocol

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This can be demonstrated by comparing the chromatograms of a blank sample, a spiked sample, and a standard solution to ensure no interfering peaks at the retention time of this compound. Peak purity analysis using a PDA detector can also be employed.

-

Linearity: Analyze a series of at least five concentrations of the standard solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Construct a calibration curve by plotting the peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should be ≥ 0.999.

-

Accuracy: The accuracy should be determined by performing recovery studies. A known amount of the this compound standard should be added to a blank sample matrix at three different concentration levels (low, medium, and high). The percentage recovery should be calculated.

-

Precision:

-

Repeatability (Intra-day precision): Analyze at least six replicates of a standard solution at a single concentration on the same day and under the same experimental conditions.

-

Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts or equipment to assess the method's robustness. The precision is expressed as the relative standard deviation (%RSD).

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be estimated based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 × (Standard Deviation of the y-intercept / Slope)

-

LOQ = 10 × (Standard Deviation of the y-intercept / Slope)

-

Summary of Quantitative Data and Acceptance Criteria

The following table summarizes the typical validation parameters and their generally accepted criteria for analytical methods.

| Validation Parameter | Measurement | Acceptance Criteria |

| Specificity | No interference at the retention time of the analyte. | Peak purity index > 0.99 |

| Linearity | Correlation Coefficient (r²) | r² ≥ 0.999 |

| Accuracy | % Recovery | 90% - 110% |

| Precision | Relative Standard Deviation (%RSD) | |

| - Repeatability | %RSD of peak areas | ≤ 2% |

| - Intermediate Precision | %RSD of peak areas | ≤ 3% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio | ~3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio | ~10:1 |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

References

- 1. 5,7,2',3'-Tetrahydroxyflavone | C15H10O6 | CID 5321864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. phcog.com [phcog.com]

- 3. academic.oup.com [academic.oup.com]

- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 5. phcogres.com [phcogres.com]

- 6. mdpi.com [mdpi.com]

- 7. The Ultraviolet Spectra of Flavones and Flavonols | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: 5,7,2',6'-Tetrahydroxyflavone as a CYP3A4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,2',6'-Tetrahydroxyflavone is a naturally occurring flavonoid that has demonstrated inhibitory activity against Cytochrome P450 3A4 (CYP3A4)[1]. CYP3A4 is a critical enzyme predominantly found in the liver and intestine, responsible for the metabolism of approximately 50% of clinically used drugs[2]. Inhibition of CYP3A4 can lead to significant drug-drug interactions, altering the pharmacokinetics of co-administered therapeutic agents and potentially leading to adverse effects or therapeutic failure[3][4]. Understanding the inhibitory potential of compounds like this compound is therefore crucial in drug discovery and development to predict and mitigate such risks.

These application notes provide a summary of the known inhibitory activity of this compound against CYP3A4 and detailed protocols for its in vitro characterization.

Quantitative Data Summary

The inhibitory potency of this compound against CYP3A4 has been quantified by its half-maximal inhibitory concentration (IC50). To date, further detailed kinetic parameters such as the inhibition constant (Ki) and the mode of inhibition have not been extensively reported in the public domain for this specific flavonoid.

Table 1: In Vitro Inhibition of Human CYP3A4 by this compound

| Compound | Enzyme | Substrate | Test System | IC50 (μM) | Ki (μM) | Mode of Inhibition | Reference |

| This compound | Human CYP3A4 | Testosterone (B1683101) | Human Liver Microsomes | 7.8 | Not Reported | Not Reported | [1] |

Experimental Protocols

The following protocols are adapted from established methodologies for assessing CYP3A4 inhibition in vitro. These can be used to verify the IC50 of this compound and to determine its Ki and mechanism of inhibition.

Protocol 1: Determination of IC50 for CYP3A4 Inhibition using a Testosterone 6β-Hydroxylation Assay

This protocol describes a common method to determine the IC50 value of an inhibitor for CYP3A4 using human liver microsomes and testosterone as the substrate. The formation of the metabolite, 6β-hydroxytestosterone, is monitored.

Materials and Reagents:

-

This compound (Test Inhibitor)

-

Human Liver Microsomes (HLMs)

-

Testosterone (CYP3A4 substrate)

-

6β-hydroxytestosterone (Metabolite standard)

-

Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (B52724) (ACN) or Methanol (B129727) (for reaction termination)

-

Internal Standard (e.g., a structurally similar compound not metabolized by CYP3A4)

-

96-well plates

-

Incubator/shaking water bath (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.

-

Prepare a stock solution of testosterone in a suitable solvent.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Dilute the human liver microsomes in potassium phosphate buffer to the desired final protein concentration (typically 0.1-0.5 mg/mL).

-

-

Incubation:

-

In a 96-well plate, add the following to each well:

-

Potassium Phosphate Buffer

-

Human Liver Microsome suspension

-

Varying concentrations of this compound solution (or vehicle control).

-

-

Pre-incubate the plate at 37°C for 5-10 minutes.